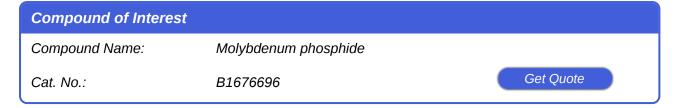


DFT calculation of molybdenum phosphide band structure

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An In-depth Technical Guide to the Density Functional Theory (DFT) Calculation of **Molybdenum Phosphide** (MoP) Band Structure

Introduction to Molybdenum Phosphide and DFT

Molybdenum phosphide (MoP) is a binary inorganic compound that has garnered significant attention for its versatile properties, including high catalytic efficiency, metallic conductivity, and unique topological semimetal characteristics.[1][2] It crystallizes in a hexagonal structure and is recognized as a cost-effective, earth-abundant material.[1][3] Notably, MoP has demonstrated exceptional performance as an electrocatalyst for the hydrogen evolution reaction (HER), a critical process for clean energy production.[3][4][5][6][7] Understanding the electronic band structure of MoP is fundamental to elucidating the origin of these properties and to rationally designing more efficient catalysts and electronic devices.

Density Functional Theory (DFT) serves as a powerful computational quantum mechanical modeling method to investigate the electronic structure of materials. By solving the Kohn-Sham equations, DFT can accurately predict properties such as band structures, density of states (DOS), and surface energetics, providing atomic-scale insights that complement experimental findings. This guide provides a comprehensive overview of the theoretical and computational framework for performing DFT calculations on MoP to determine its band structure and related electronic properties.



Crystallographic Structure of Molybdenum Phosphide

Molybdenum monophosphide (MoP) adopts a Tungsten Carbide (WC)-type hexagonal crystal structure.[8][9] Its space group is P-6m2 (No. 187).[1][8][10] In this structure, each molybdenum atom is coordinated by six phosphorus atoms, and conversely, each phosphorus atom is coordinated by six molybdenum atoms, forming a three-dimensional network.[8][9] The precise lattice parameters are crucial for an accurate DFT calculation and have been determined both experimentally and computationally.

Parameter	Value (Materials Project)[8]	Value (Xiao et al.)[5]	Value (Winkler et al.) [10]
Crystal System	Hexagonal	Hexagonal	Hexagonal
Space Group	P-6m2	P-6m2	P-6m2
a	3.23 Å	3.231 Å	3.218 Å
b	3.23 Å	3.231 Å	3.218 Å
С	3.18 Å	3.207 Å	3.175 Å
α	90.00°	90.00°	90.00°
β	90.00°	90.00°	90.00°
У	120.00°	120.00°	120.00°
Mo-P Bond Length	2.45 Å	-	-

Computational Methodology and Protocols

Performing an accurate DFT calculation of the MoP band structure requires careful selection of computational parameters. The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations.[5] The following table summarizes a typical set of parameters used in the literature for MoP.

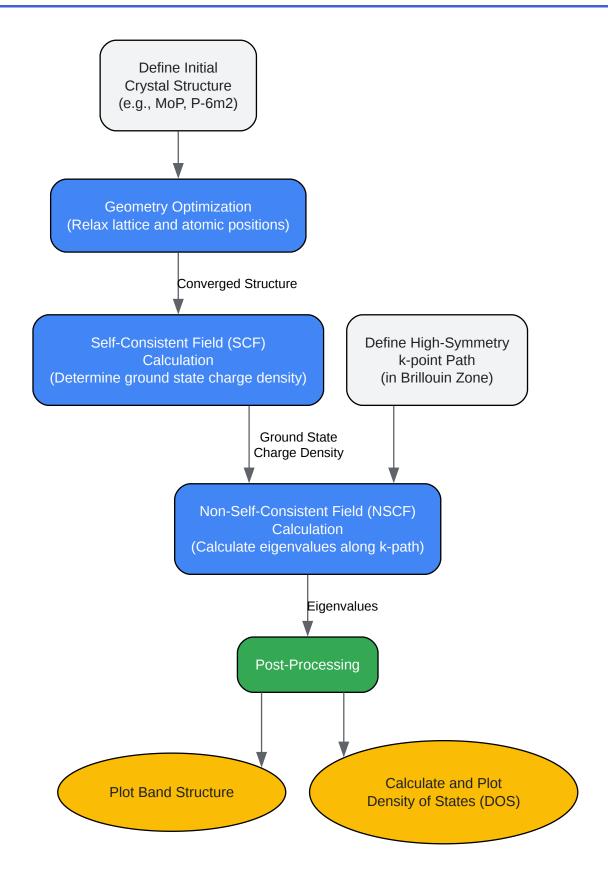


Parameter	Description	Typical Value / Method
Software	Quantum mechanical simulation package.	Vienna Ab initio Simulation Package (VASP).[5]
Exchange-Correlation Functional	Approximation to the exchange-correlation energy term in DFT.	Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.[5]
Electron-Ion Interaction	Method to describe the interaction between core and valence electrons.	Projector Augmented Wave (PAW) method.[5]
Energy Cutoff	The kinetic energy cutoff for the plane-wave basis set.	400 eV or higher to ensure convergence.[5]
Brillouin Zone Sampling	Discretization of the reciprocal space for integration.	Monkhorst-Pack k-point mesh (e.g., 5x5x5 for bulk optimization).[5]
Convergence Criterion	Threshold for the forces on each atom during structural relaxation.	Forces on each atom less than 0.01 eV/Å.[5]

Workflow for Band Structure Calculation

The process of calculating a band structure using DFT follows a systematic workflow. It begins with structural optimization to find the ground-state geometry, followed by a self-consistent calculation to determine the electronic ground state, and finally, a non-self-consistent calculation along high-symmetry paths in the Brillouin zone.





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Caption: A typical workflow for DFT-based band structure and DOS calculations.



Results: Band Structure and Density of States

Band Structure: DFT calculations consistently show that MoP is a metallic or semimetallic material, characterized by the absence of a band gap.[8] The conduction and valence bands cross the Fermi level, allowing for electronic conduction. Calculated band structures reveal several band crossings near the Fermi energy.[11] Specifically, some studies have identified MoP as a topological semimetal featuring triply degenerate nodal points, which are quasiparticle excitations beyond the conventional Dirac and Weyl fermions.[11] These topological features are protected by crystal symmetry and contribute to its unique electronic transport properties.

Density of States (DOS): The DOS describes the number of available electronic states at each energy level.[12][13] For MoP, the partial density of states (PDOS) analysis reveals that the states near the Fermi level are dominated by the Mo 4d orbitals.[2] This dominance of metallic d-orbitals at the Fermi energy is a key factor in MoP's high electrical conductivity and its catalytic activity. The phosphorus p-orbitals also contribute to the electronic structure, forming strong covalent bonds with the molybdenum atoms.[10]

Application Case Study: Hydrogen Evolution Reaction (HER)

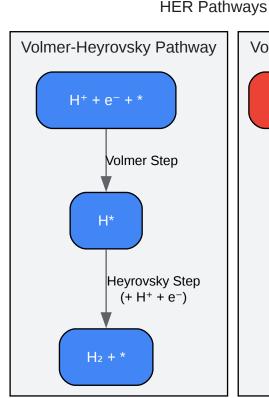
DFT calculations are instrumental in understanding the high catalytic activity of MoP for the HER.[3][4][14] The reaction mechanism can proceed via two primary pathways in acidic media: the Volmer-Tafel or the Volmer-Heyrovsky mechanism. DFT is used to calculate the thermodynamics and kinetics of these steps, particularly the Gibbs free energy of hydrogen adsorption (ΔGH*) on the catalyst surface, which is a key descriptor of HER activity.

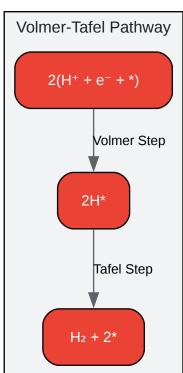
- Volmer Step: H⁺ + e⁻ + * → H*
- Heyrovsky Step: $H^* + H^+ + e^- \rightarrow H_2 + *$
- Tafel Step: $H^* + H^* \rightarrow H_2 + *$ (* denotes an active site on the catalyst surface)

Studies have shown that both Mo-terminated and P-terminated surfaces of MoP can be active for HER, but they favor different reaction mechanisms.[4] DFT calculations reveal that phosphorization of molybdenum to form MoP creates an efficient "H delivery" system that can



achieve a nearly zero Gibbs free energy for H adsorption at certain coverages, which is ideal for a HER catalyst.[3][7]





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Caption: The two primary pathways for the Hydrogen Evolution Reaction (HER) in acid.

Conclusion

phosphide. The computational protocols outlined in this guide demonstrate a robust framework for determining the band structure and density of states of MoP, confirming its metallic nature and revealing unique topological characteristics. This fundamental understanding of its electronic structure is directly linked to its functional properties, such as its remarkable catalytic activity for the hydrogen evolution reaction. By using DFT to probe reaction mechanisms at the atomic level, researchers can continue to unlock the potential of MoP and other transition metal phosphides for applications in catalysis, electronics, and beyond.



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